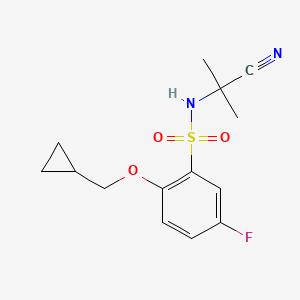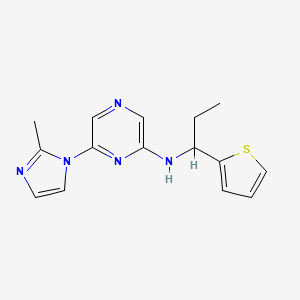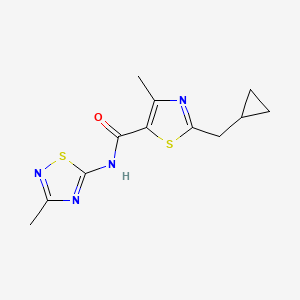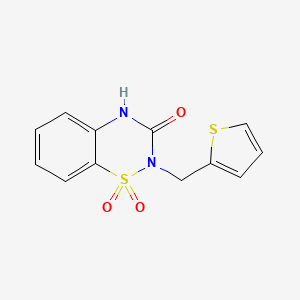
N-(1-carbamoylcyclopentyl)-N,2,6-trimethylquinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-carbamoylcyclopentyl)-N,2,6-trimethylquinoline-4-carboxamide, also known as CX546, is a potent and selective positive allosteric modulator of the AMPA receptor. It is a synthetic compound that has been extensively studied for its potential use in treating a variety of neurological disorders. In
Mecanismo De Acción
N-(1-carbamoylcyclopentyl)-N,2,6-trimethylquinoline-4-carboxamide acts as a positive allosteric modulator of the AMPA receptor, which is a type of glutamate receptor that is involved in synaptic plasticity and memory formation. By binding to a specific site on the receptor, N-(1-carbamoylcyclopentyl)-N,2,6-trimethylquinoline-4-carboxamide enhances the activity of the receptor and increases the amount of glutamate released at the synapse, leading to improved synaptic transmission and enhanced cognitive function.
Biochemical and Physiological Effects:
Studies have shown that N-(1-carbamoylcyclopentyl)-N,2,6-trimethylquinoline-4-carboxamide can improve cognitive function and memory in animal models, as well as enhance synaptic plasticity and long-term potentiation. It has also been shown to increase the release of dopamine in the prefrontal cortex, which may contribute to its cognitive-enhancing effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(1-carbamoylcyclopentyl)-N,2,6-trimethylquinoline-4-carboxamide is that it is a potent and selective positive allosteric modulator of the AMPA receptor, which makes it a valuable tool for studying the role of the AMPA receptor in synaptic plasticity and memory formation. However, one limitation is that it is a synthetic compound and may not accurately reflect the effects of endogenous compounds on the AMPA receptor.
Direcciones Futuras
There are several future directions for research on N-(1-carbamoylcyclopentyl)-N,2,6-trimethylquinoline-4-carboxamide. One area of focus is the development of more potent and selective positive allosteric modulators of the AMPA receptor. Another area of focus is the investigation of the long-term effects of N-(1-carbamoylcyclopentyl)-N,2,6-trimethylquinoline-4-carboxamide on cognitive function and memory in animal models and humans. Additionally, the potential use of N-(1-carbamoylcyclopentyl)-N,2,6-trimethylquinoline-4-carboxamide in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia warrants further investigation.
Métodos De Síntesis
The synthesis of N-(1-carbamoylcyclopentyl)-N,2,6-trimethylquinoline-4-carboxamide involves a multi-step process that includes the reaction of 2,6-dimethylphenol with cyclopentanone to form 2,6-dimethylcyclohexenone. This intermediate is then reacted with methylamine to form the corresponding imine, which is then reduced with sodium borohydride to give the amine. This amine is then reacted with 4-chloro-2,5-dimethoxybenzoyl chloride to form N-(1-carbamoylcyclopentyl)-N,2,6-trimethylquinoline-4-carboxamide.
Aplicaciones Científicas De Investigación
N-(1-carbamoylcyclopentyl)-N,2,6-trimethylquinoline-4-carboxamide has been extensively studied for its potential use in treating a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to improve cognitive function and memory in animal models and has been suggested as a potential treatment for cognitive impairment associated with aging and neurodegenerative diseases.
Propiedades
IUPAC Name |
N-(1-carbamoylcyclopentyl)-N,2,6-trimethylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-12-6-7-16-14(10-12)15(11-13(2)21-16)17(23)22(3)19(18(20)24)8-4-5-9-19/h6-7,10-11H,4-5,8-9H2,1-3H3,(H2,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPKXUYYRYIJMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(N=C2C=C1)C)C(=O)N(C)C3(CCCC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-carbamoylcyclopentyl)-N,2,6-trimethylquinoline-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl)pyrido[2,3-d]pyrimidin-7-amine](/img/structure/B7631848.png)
![6-(2-Methylpropylsulfanyl)pyrido[2,3-b]pyrazine](/img/structure/B7631856.png)

![4-(4-Methylsulfonylphenyl)-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7631873.png)
![4-(2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl)-6-pyrazol-1-ylpyrimidin-2-amine](/img/structure/B7631886.png)
![3-fluoro-5-methyl-N-[2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B7631896.png)
![5-[(2-Propan-2-yloxypyridin-4-yl)methylamino]pyridine-2-carbonitrile](/img/structure/B7631902.png)

![N-[1-(5-methoxy-1H-indole-2-carbonyl)piperidin-3-yl]-2-methylpropanamide](/img/structure/B7631922.png)
![Methyl 1-[(2-ethylpyrazol-3-yl)methylamino]cyclopropane-1-carboxylate](/img/structure/B7631930.png)


![(6-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-(1-methyl-3-thiophen-2-ylpyrazol-4-yl)methanone](/img/structure/B7631960.png)
![1-(7-Methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)-2-thiophen-2-ylethanone](/img/structure/B7631968.png)